2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core with methoxy and thione functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate pyrimidine derivatives under acidic or basic conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the chromeno-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Exhibits PARP-1 inhibitory activity and anti-proliferative effects against cancer cells.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Inhibits MIF tautomerase activity and suppresses cancer cell proliferation.
Uniqueness
2-(2,3-Dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-23-14-8-4-6-11-10-13-19(26-16(11)14)21-18(22-20(13)27)12-7-5-9-15(24-2)17(12)25-3/h4-9H,10H2,1-3H3,(H,21,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEERJQOSBBIVPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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